

LEQ803: A Comprehensive Technical Guide to the N-Desmethyl Metabolite of Ribociclib

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Compound of Interest

Compound Name: LEQ803

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Abstract

LEQ803, also known as N-Desmethyl Ribociclib, is a primary metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed predominantly through cytochrome P450 3A4 (CYP3A4) mediated metabolism, **LEQ803** is a significant circulating entity following the administration of Ribociclib. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological characteristics of **LEQ803**. Detailed experimental protocols for its quantification and the study of its metabolic generation are also presented. While the in vivo pharmacological activity of **LEQ803** is not considered clinically relevant, this document aims to provide a comprehensive resource for researchers investigating the metabolism and disposition of Ribociclib.

Chemical Structure and Properties

LEQ803 is structurally similar to its parent compound, Ribociclib, with the primary difference being the absence of a methyl group on the dimethylcarboxamide moiety.

Chemical Structure:

- IUPAC Name: 7-cyclopentyl-N-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide

- CAS Number: 1211441-59-6
- Molecular Formula: C₂₂H₂₈N₈O
- SMILES: O=C(C1=CC2=C(N1C3CCCC3)N=C(NC4=NC=C(N5CCNCC5)C=C4)N=C2)NC

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **LEQ803**.

Property	Value	Reference
Molecular Weight	420.51 g/mol	[1]
Appearance	Solid, Light yellow to yellow	[2]
Solubility	DMSO: 4.17 mg/mL (9.92 mM) with ultrasonic and warming to 60°C. Note: Product is hygroscopic, use newly opened DMSO.	[2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[2][3]

Biological Activity and Pharmacokinetics

LEQ803 is a major metabolite of Ribociclib, a potent and selective inhibitor of CDK4 and CDK6. While Ribociclib's primary mechanism of action is the inhibition of these kinases, leading to cell cycle arrest in the G1 phase, the specific in vitro inhibitory activity of **LEQ803** against CDK4 and CDK6 is not widely reported in publicly available literature. However, it has been stated that **LEQ803** does not have a clinically relevant contribution to the pharmacological activity of Ribociclib in vivo.

Pharmacokinetic Properties:

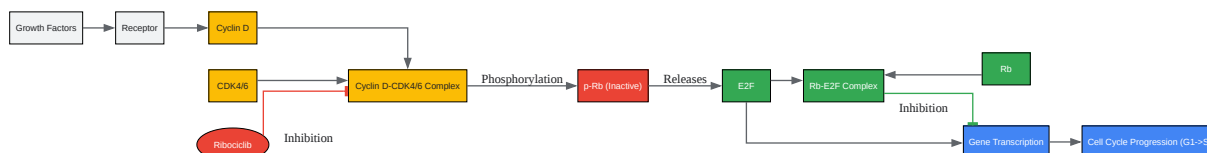
The pharmacokinetic profile of **LEQ803** has been characterized in human studies following the administration of Ribociclib.

Parameter	Value	Condition	Reference
Tmax (Median)	4.0 hours	Following repeated daily administration of 600 mg Ribociclib in cancer patients.	[4]
T1/2 (Mean)	31.4 hours	Following repeated daily administration of 600 mg Ribociclib in cancer patients.	[4]
AUC _{0-24 h} Ratio (LEQ803/Ribociclib)	Approximately 8% (geometric mean)	At a 600 mg single and multiple dose level of Ribociclib.	[4]
Metabolic Ratio (Oral Administration)	0.198	LEQ803-to-Ribociclib ratio.	[5]
Metabolic Ratio (Intravenous Infusion)	0.125	LEQ803-to-Ribociclib ratio.	[5]

Signaling Pathways and Metabolic Generation

Ribociclib Signaling Pathway

Ribociclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.

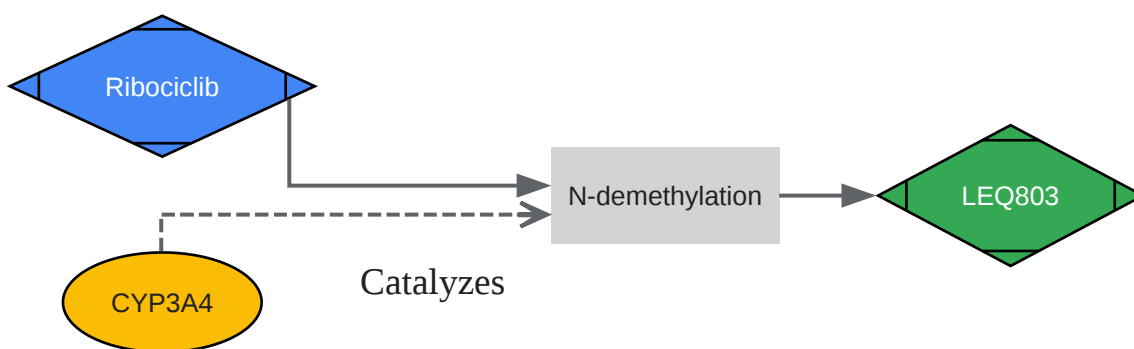


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Caption: Simplified signaling pathway of CDK4/6 inhibition by Ribociclib.

Metabolic Pathway of LEQ803 Formation

LEQ803 is formed from Ribociclib primarily through N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.



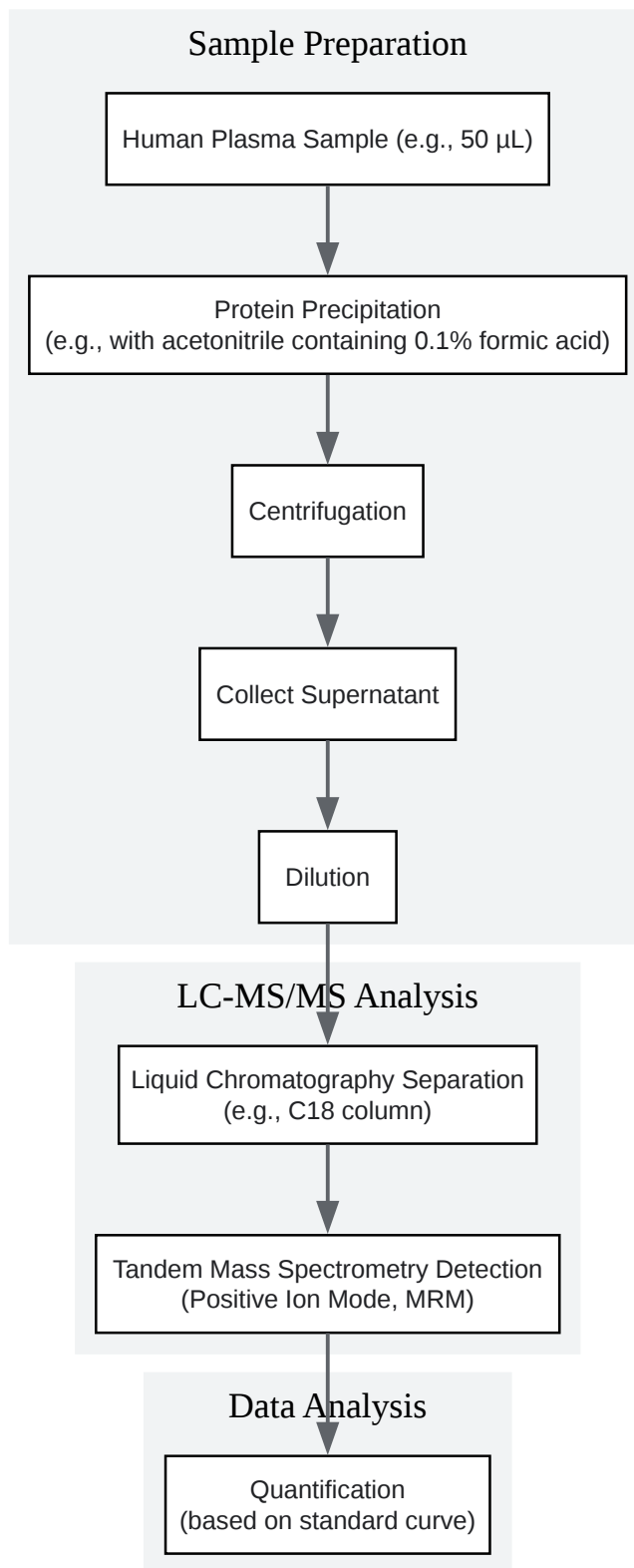
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Caption: Metabolic conversion of Ribociclib to **LEQ803** via CYP3A4.

Experimental Protocols

Quantification of LEQ803 in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **LEQ803** in human plasma. Specific parameters may require optimization based on the instrumentation used.



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Caption: General workflow for **LEQ803** quantification in plasma.

Methodology Details:

- Sample Preparation:
 - To 50 μ L of human plasma, add a suitable internal standard.
 - Precipitate proteins by adding 3 volumes of acetonitrile containing 0.1% (v/v) formic acid.
 - Vortex mix and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and dilute as necessary before injection.
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used (e.g., YMC-Triart C18, 2.0 x 30 mm, 1.9 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile:isopropanol 8:2 v/v).
 - Gradient: A gradient elution is employed to separate the analyte from matrix components.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Heated electrospray ionization (HESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for **LEQ803** and the internal standard must be optimized.
- Quantification:

- A calibration curve is constructed by analyzing standards of known **LEQ803** concentrations in blank plasma.
- The concentration of **LEQ803** in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

In Vitro Metabolism of Ribociclib in Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of **LEQ803** from Ribociclib using human liver microsomes (HLM).

Methodology Details:

- Reaction Mixture:
 - Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing MgCl_2 (e.g., 5 mM).
 - Add pooled human liver microsomes (e.g., 0.4 mg protein/mL).
 - Add Ribociclib (substrate) at various concentrations to determine enzyme kinetics.
- Incubation:
 - Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
 - Initiate the metabolic reaction by adding a cofactor, typically NADPH.
 - Incubate at 37°C with gentle shaking for a defined period.
- Reaction Termination and Sample Processing:
 - Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
 - Centrifuge to pellet the microsomes.

- Analyze the supernatant for the presence and quantity of **LEQ803** using a validated LC-MS/MS method as described in section 4.1.
- Enzyme Phenotyping (Optional):
 - To identify the specific CYP enzymes involved, incubations can be performed with recombinant human CYP enzymes or in the presence of selective chemical inhibitors of different CYP isoforms.

Conclusion

LEQ803 is a key metabolite of Ribociclib, formed through CYP3A4-mediated N-demethylation. While its direct pharmacological contribution to the overall efficacy of Ribociclib is considered minimal, a thorough understanding of its formation, properties, and pharmacokinetics is crucial for a complete characterization of the parent drug's disposition in humans. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of **LEQ803** in the context of Ribociclib therapy. Further studies to elucidate the precise in vitro inhibitory activity of **LEQ803** against CDK4 and CDK6 would provide valuable information for the scientific community.

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